(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(ethylthio)phenyl)methanone
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Description
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(ethylthio)phenyl)methanone is a useful research compound. Its molecular formula is C17H20N4OS and its molecular weight is 328.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(ethylthio)phenyl)methanone, also known as 4-cyclopropyl-1-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole, primarily targets the Von Hippel-Lindau (VHL) protein . The VHL protein is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that regulates cellular responses to low oxygen conditions .
Mode of Action
The compound 4-cyclopropyl-1-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole interacts with its target, the VHL protein, by binding to its active site . This interaction inhibits the function of the VHL protein, leading to an accumulation of HIF in the cell . As a result, the cell responds as if it were in a low-oxygen environment, even when oxygen is plentiful .
Biochemical Pathways
The action of 4-cyclopropyl-1-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole affects the HIF pathway . Under normal oxygen conditions, HIF is hydroxylated by prolyl hydroxylase, recognized by VHL, and subsequently degraded . When the compound inhibits VHL, HIF accumulates and translocates to the nucleus, where it activates the transcription of genes involved in angiogenesis, erythropoiesis, and glycolysis .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of 4-cyclopropyl-1-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole’s action include the upregulation of genes involved in angiogenesis, erythropoiesis, and glycolysis . This can lead to increased blood vessel formation, red blood cell production, and a shift in cellular metabolism .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 4-cyclopropyl-1-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole include the presence of other drugs, the pH of the body’s tissues, and the individual’s metabolic rate . For example, the presence of other drugs could lead to drug-drug interactions, altering the compound’s efficacy .
Properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(2-ethylsulfanylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-2-23-16-6-4-3-5-14(16)17(22)20-9-13(10-20)21-11-15(18-19-21)12-7-8-12/h3-6,11-13H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYAHEBIMJKNMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CC(C2)N3C=C(N=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.